molecular formula C13H8Br2N2 B2444139 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine CAS No. 38224-37-2

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine

Cat. No.: B2444139
CAS No.: 38224-37-2
M. Wt: 352.029
InChI Key: KXCNGMOTWFMXAV-UHFFFAOYSA-N
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Description

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a 4-bromophenyl group attached to the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .

Chemical Reactions Analysis

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, N-bromosuccinimide, potassium permanganate, and lithium aluminum hydride . Major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced analogs .

Scientific Research Applications

6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents due to its potential biological activities.

    Material Science: The compound is utilized in the synthesis of organic semiconductors and light-emitting materials.

    Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: The compound is employed in the production of agrochemicals and dyes.

Comparison with Similar Compounds

Similar compounds to 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:

  • 2-Phenylimidazo[1,2-a]pyridine
  • 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
  • 2-(4-Methylphenyl)imidazo[1,2-a]pyridine

These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its dual bromine substitution, which enhances its reactivity and potential for further functionalization .

Properties

IUPAC Name

6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXCNGMOTWFMXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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